molecular formula C19H22O2 B3047956 Mesityl 2,4,6-trimethylbenzoate CAS No. 1504-38-7

Mesityl 2,4,6-trimethylbenzoate

Cat. No.: B3047956
CAS No.: 1504-38-7
M. Wt: 282.4 g/mol
InChI Key: FAWKUOSTOPFSTA-UHFFFAOYSA-N
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Description

Mesityl 2,4,6-trimethylbenzoate: is an organic compound with the molecular formula C19H22O2 . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by three methyl groups at positions 2, 4, and 6, and the carboxyl group is esterified with a mesityl group. This compound is known for its unique structural properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesityl 2,4,6-trimethylbenzoate can be synthesized through the esterification of 2,4,6-trimethylbenzoic acid with mesityl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Mesityl 2,4,6-trimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mesityl 2,4,6-trimethylbenzoate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of mesityl 2,4,6-trimethylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The methyl groups on the benzene ring can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: Mesityl 2,4,6-trimethylbenzoate is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

(2,4,6-trimethylphenyl) 2,4,6-trimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-11-7-13(3)17(14(4)8-11)19(20)21-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWKUOSTOPFSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OC2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343510
Record name Mesityl 2,4,6-trimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504-38-7
Record name Mesityl 2,4,6-trimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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